3,4-Difluoro-4'-(ethylthio)benzophenone
Description
General Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, is a cornerstone of modern chemical research with profound impacts across various industries. nih.gov The unique properties of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å) and the highest electronegativity (3.98 on the Pauling scale), allow it to dramatically alter the physical, chemical, and biological characteristics of a parent compound. researchgate.net The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal and metabolic stability to fluorinated molecules. acs.org
This strategic incorporation of fluorine is widely exploited in medicinal chemistry, where it can enhance pharmacokinetic properties like metabolic stability, membrane permeability, and binding affinity to protein targets. researchgate.netroyalsocietypublishing.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. acsgcipr.org Beyond life sciences, fluorinated compounds are integral to materials science, finding use in the creation of advanced materials such as fluoropolymers, which are valued for their chemical resistance and thermal stability. google.comnih.gov
The Benzophenone (B1666685) Core as a Fundamental Scaffold in Advanced Chemical Science
The benzophenone structure, a diaryl ketone, is a ubiquitous and versatile scaffold in chemical science. nih.govnih.gov It is found in numerous naturally occurring molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govanu.edu.au This has prompted extensive research into synthetic benzophenone derivatives for drug discovery. nih.govnih.gov
Beyond its medicinal relevance, the benzophenone core is of paramount importance in photochemistry. nih.gov Benzophenone and its derivatives are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives, as they can efficiently absorb UV light to generate reactive radical species that initiate polymerization. nih.govresearchgate.net This photosensitizing property also makes the benzophenone scaffold a valuable component in designing materials for organic light-emitting diodes (OLEDs) and as photophysical probes for studying peptide-protein interactions. nih.gov Its structural rigidity and synthetic accessibility make it a reliable building block for constructing complex molecular architectures. nih.gov
| Functional Moiety | Key Properties and Significance in Research |
|---|---|
| Organofluorine Groups | Enhances metabolic stability, modulates electronic properties and pKa, increases thermal stability, improves binding affinity to biological targets. researchgate.netroyalsocietypublishing.org |
| Benzophenone Core | Acts as a photoinitiator/photosensitizer, provides a rigid structural scaffold, present in many biologically active natural and synthetic compounds, used in materials for OLEDs. nih.govnih.govnih.gov |
| Thioether Linkage | Found in a wide range of pharmaceuticals, can improve pharmacokinetic properties, participates in important biological interactions, sulfur atom can act as a hydrogen bond acceptor. nih.govtandfonline.comnih.gov |
Rationale for Investigating 3,4-Difluoro-4'-(ethylthio)benzophenone as a Target Compound in Academic Research
While specific research devoted exclusively to this compound is not extensively documented in public literature, the rationale for its investigation can be strongly inferred from established principles of medicinal and materials chemistry. The structure represents a classic example of molecular hybridization, where distinct chemical moieties are combined to create a new compound with potentially synergistic or novel properties.
The academic interest in this target compound is built on the following foundations:
Integration of Fluorine's Effects: The 3,4-difluoro substitution pattern on one of the phenyl rings is a deliberate design choice. The two fluorine atoms are expected to significantly modify the electronic landscape of the ring, influencing the reactivity and photophysical properties of the ketone. In a biological context, such substitutions are known to enhance metabolic stability and can influence protein-ligand interactions. mq.edu.au
The Benzophenone Scaffold's Dual Role: The central benzophenone core serves as a rigid linker connecting the two functionally distinct aromatic rings. Its well-understood photochemical properties also open avenues for investigation into the compound's potential as a novel photoinitiator or photophysical probe, where the electronic effects of the fluoro and ethylthio substituents could be used to tune its absorption and excited-state behavior. nih.govrsc.org
Therefore, the synthesis and study of this compound would allow researchers to explore the interplay between these functional groups and to generate new structure-activity relationship (SAR) data. This could lead to the development of new leads in drug discovery or novel materials with tailored photophysical characteristics. nih.gov
Overview of Established Research Areas for Fluorinated Benzophenones and their Derivatives
The broader class of fluorinated benzophenones, to which this compound belongs, is the subject of active research in several key areas of chemical science. These investigations leverage the combined advantages of the benzophenone core and fluorine substitution.
| Research Area | Application of Fluorinated Benzophenones | Key Examples/Findings |
|---|---|---|
| Polymer Science | As key monomers for high-performance polymers. | 4,4'-Difluorobenzophenone (B49673) is a crucial precursor for synthesizing polyether ether ketone (PEEK), a robust thermoplastic with high thermal and chemical resistance. google.comwikipedia.org |
| Photochemistry & 3D Printing | As highly efficient photoinitiators for photopolymerization. | Fluorinated benzophenone derivatives are designed as photoinitiators for UV-curing and LED-based 3D printing, offering enhanced initiation capabilities. anu.edu.aursc.org |
| Materials Science (Fluorophores) | As synthetic precursors to advanced fluorescent dyes. | The synthesis of hexafluorobenzophenones and their subsequent reaction with nucleophiles provides access to novel fluorinated xanthones and acridones, which are core structures of fluorescent probes. nih.govnih.gov |
| Medicinal Chemistry | As scaffolds for biologically active agents. | Fluorinated benzophenone derivatives have been synthesized and investigated for their potential as anti-inflammatory, anticancer, and multipotent agents for conditions like Alzheimer's disease. nih.govukzn.ac.za |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2OS/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUMSAMHYZGILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374260 | |
| Record name | 3,4-Difluoro-4'-(ethylthio)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-10-4 | |
| Record name | 3,4-Difluoro-4'-(ethylthio)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity and Reaction Mechanisms of 3,4 Difluoro 4 Ethylthio Benzophenone
Nucleophilic Aromatic Substitution Reactions of Fluorinated Benzophenones
The presence of fluorine atoms on one of the phenyl rings of 3,4-Difluoro-4'-(ethylthio)benzophenone makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. Unlike typical SN2 reactions, SNAr on aryl halides does not proceed via a backside attack, which is sterically impossible. libretexts.org Instead, the reaction occurs through a two-step addition-elimination mechanism. libretexts.org
The process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The reaction is highly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can delocalize and stabilize the negative charge of the intermediate. libretexts.org In the case of this compound, the powerful electron-withdrawing effect of the central carbonyl group activates the attached fluorinated ring towards nucleophilic attack. The fluorine atom at the para-position (C4) is particularly activated.
Contrary to leaving group trends in aliphatic substitutions, fluoride (B91410) is an excellent leaving group in SNAr reactions. youtube.com Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted products. nih.gov The substitution can be controlled to replace one or multiple fluorine atoms by adjusting reaction conditions such as temperature and reactant concentrations. nih.gov
| Nucleophile | Reagent Source | Product Type | Reference |
|---|---|---|---|
| Hydroxide (HO⁻) | Potassium Hydroxide (KOH) | Phenol (B47542) derivative | nih.gov |
| Methoxide (MeO⁻) | Sodium Methoxide (NaOMe) | Anisole derivative | nih.gov |
| Amines (R₂NH) | Primary or Secondary Amines (e.g., Piperidine, Morpholine) | Aniline derivative | nih.gov |
| Sulfide (S²⁻) | Sodium Sulfide (Na₂S) | Thiophenol derivative | nih.gov |
Redox Chemistry of the Benzophenone (B1666685) Ketone Moiety
The carbonyl group is the central functional group in the benzophenone structure, and its redox chemistry is well-established, providing pathways for synthesizing a variety of derivatives.
Catalytic Reduction of the Carbonyl Group
The ketone moiety of benzophenones can be readily reduced to a secondary alcohol, yielding a benzhydrol derivative. This transformation can be achieved using various reducing agents.
A common laboratory method involves the use of metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄). zenodo.orgchegg.com The reaction proceeds via the nucleophilic attack of a hydride ion (H:⁻) from the borohydride on the electrophilic carbonyl carbon. chegg.com Subsequent protonation of the resulting alkoxide by the solvent (typically methanol (B129727) or ethanol) yields the final alcohol product, diphenylmethanol (B121723) (benzhydrol). zenodo.orgchegg.com
Catalytic hydrogenation is another important method for this reduction. While hydrogenation over standard catalysts like palladium on carbon (Pd/C) can sometimes lead to over-reduction, yielding the diphenylmethane (B89790) product, more selective catalysts have been developed. cmu.edu Ruthenium complexes, particularly those containing phosphine (B1218219) and diamine ligands, have been shown to be highly effective for the selective hydrogenation of benzophenones to their corresponding benzhydrols with high yields. cmu.edu This method is versatile and tolerates various functional groups on the aromatic rings. cmu.edu
| Method | Reagent(s) | Primary Product | Key Features | Reference |
|---|---|---|---|---|
| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) in MeOH/EtOH | Benzhydrol | Mild conditions, common in labs. | zenodo.orgchegg.comrsc.org |
| Catalytic Hydrogenation | H₂, RuCl₂(phosphine)₂(diamine) | Benzhydrol | High selectivity and yield, high substrate/catalyst ratio possible. | cmu.edu |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Diphenylmethane (over-reduction possible) | Can lead to complete reduction of the carbonyl group. | cmu.edu |
Oxidation Pathways and Derivative Formation
While the reduction of benzophenones is common, their oxidation provides pathways to other important chemical structures. The oxidation of the ketone itself, rather than the aromatic rings, is a key transformation.
One of the most significant oxidative reactions for ketones is the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxyacid, such as peroxyacetic acid, which results in the insertion of an oxygen atom adjacent to the carbonyl carbon, forming an ester. doubtnut.com In the case of an unsymmetrical ketone like this compound, the regioselectivity of oxygen insertion is determined by the relative migratory aptitude of the two aryl groups. The resulting ester can then be hydrolyzed to yield a phenol and a carboxylic acid. doubtnut.com
Oxidation with stronger agents, such as potassium permanganate (B83412) (KMnO₄), can lead to more complex outcomes, including hydroxylation of the aromatic rings or cleavage of the carbon-carbon bridge bond of the benzophenone core. nih.gov
Photochemical Transformations and Energy Transfer Processes
Benzophenone and its derivatives are renowned for their photochemical activity, which is initiated by the absorption of ultraviolet (UV) light. medicaljournals.sewikipedia.org This property allows them to act as photosensitizers, initiating chemical reactions that would not otherwise occur under thermal conditions.
Triplet Photosensitization and Radical Generation
The photochemical behavior of benzophenone is dominated by the properties of its excited states. Upon absorbing UV radiation (up to ~360 nm), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). nih.govnih.gov Due to highly efficient intersystem crossing (with a quantum yield approaching 100%), the S₁ state rapidly converts to the lower-energy triplet state (T₁). wikipedia.orgbgsu.edu This triplet state has a relatively long lifetime (in the microsecond range) and possesses a diradical character, with unpaired electron density on the carbonyl oxygen. rsc.orgacs.org
| Property | Value / Description | Reference |
|---|---|---|
| UV Absorption Maximum | Absorbs in the UVA and UVB range, up to ~360 nm | medicaljournals.senih.gov |
| Intersystem Crossing (S₁ → T₁) Quantum Yield (ΦISC) | ~ 1.0 (nearly 100%) | wikipedia.orgnih.gov |
| Lowest Triplet State (T₁) Energy (ET) | ~290 kJ/mol | nih.gov |
| Primary Reactive State | Lowest triplet excited state (n,π*) | nih.govnih.gov |
This energetic and long-lived triplet state makes benzophenone an excellent photosensitizer. medicaljournals.se It can initiate reactions in two primary ways:
Energy Transfer: The excited benzophenone can collide with another molecule and transfer its triplet energy, returning to its ground state while promoting the other molecule to its triplet state. This is a common mechanism in photocycloadditions and the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers in DNA. nih.gov
Radical Generation: The triplet state can directly react with other molecules. This often occurs through electron transfer or, more commonly, hydrogen atom abstraction, which leads to the formation of radical species. nih.govnih.gov
Hydrogen Atom Transfer Mechanisms
A hallmark reaction of the excited benzophenone triplet state is hydrogen atom transfer (HAT). wikipedia.orgrsc.org The electrophilic oxygen atom of the n,π* triplet state can abstract a hydrogen atom from a suitable hydrogen-donor molecule (often a solvent like isopropyl alcohol or an alkane), generating two radicals: a ketyl radical centered on the benzophenone and a radical derived from the hydrogen donor. medicaljournals.seyoutube.com
This HAT process can be described as either a direct, single-step transfer of a hydrogen atom or as a stepwise proton-coupled electron transfer (PCET) event. nih.govacs.org The efficiency and rate of this reaction are influenced by various factors, including the nature of the hydrogen donor and the solvent environment. acs.orgnih.gov The resulting ketyl radical is a key intermediate that can undergo subsequent reactions, such as dimerization to form benzopinacol (B1666686) or further reactions with other radicals in the system. youtube.comacs.org This fundamental HAT reactivity is harnessed in various synthetic applications, including the functionalization of C-H bonds. rsc.orgacs.org
Mechanistic Investigations of C-F and C-H Activation in Difluorobenzophenones
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity of its core structures—difluorobenzene and thioether-substituted aromatics—provides a strong basis for predicting its behavior in C-F and C-H activation reactions. Such transformations are of significant interest for the synthesis of complex molecules from readily available starting materials.
C-F Bond Activation:
The C-F bond is the strongest single bond to carbon, making its selective activation a considerable challenge in synthetic chemistry. rsc.org In the context of this compound, the two fluorine atoms on one of the phenyl rings are susceptible to activation, typically mediated by transition metal complexes. The regioselectivity of this activation is influenced by the electronic environment and the nature of the metal catalyst.
Transition metal centers, particularly those of nickel, palladium, and rhodium, are known to mediate the cleavage of C-F bonds in fluoroaromatics. researchgate.net The process often begins with the coordination of the metal to the aromatic ring, followed by oxidative addition into the C-F bond. researchgate.net For difluorinated systems, the position of activation can be directed by substituents on the ring. In the case of 3,4-difluorobenzophenone (B1332399) systems, the electron-withdrawing nature of the carbonyl group would further influence the electron density of the ring, potentially affecting the site of metal insertion. Computational studies on related fluorinated compounds suggest that both phosphine-assisted mechanisms and direct oxidative addition can be viable pathways. rsc.org
C-H Bond Activation:
The presence of the ethylthio group introduces the possibility of directed C-H activation. Thioether groups can act as directing groups in transition metal-catalyzed reactions, guiding the catalyst to a specific C-H bond, typically in the ortho position. nih.govscilit.com This strategy has been successfully employed for the functionalization of a variety of aromatic compounds.
In the case of this compound, the sulfur atom of the ethylthio group could direct a transition metal catalyst, such as palladium or ruthenium, to activate the C-H bonds ortho to the thioether. nih.govscilit.com This would enable the introduction of new functional groups at these positions, leading to the synthesis of more complex derivatives. Kinetic isotope effect studies on similar thioether-directed C-H activation reactions have suggested that the C-H bond cleavage may not always be the rate-determining step. scilit.com
The interplay between the potential for C-F activation on one ring and C-H activation on the other makes this compound a fascinating substrate for studies in selective bond activation. The choice of catalyst, ligands, and reaction conditions would be crucial in determining which bond is preferentially activated.
Illustrative Data on Bond Dissociation Energies (BDEs) for Related Structures
To understand the relative likelihood of C-F versus C-H activation, one can consider the bond dissociation energies. While specific experimental data for this compound is unavailable, the following table provides representative BDEs for related simple molecules to illustrate the general principles.
| Bond Type | Representative Molecule | Bond Dissociation Energy (kcal/mol) |
| C-F (Aryl) | Fluorobenzene (B45895) | ~124 |
| C-H (Aryl) | Benzene (B151609) | ~113 |
| C-H (ortho to S) | Thioanisole (B89551) | ~110 |
This table presents generally accepted, illustrative values for related simple molecules and not experimental data for this compound.
Reaction Kinetics and Thermodynamics of Derivative Formation for this compound
The formation of derivatives of this compound can be approached through several synthetic strategies, with the kinetics and thermodynamics of these reactions being key to optimizing product yields and understanding reaction mechanisms. Two primary avenues for derivatization include the initial Friedel-Crafts acylation to form the benzophenone core and subsequent nucleophilic aromatic substitution on the difluorinated ring.
Friedel-Crafts Acylation:
The synthesis of this compound itself would likely proceed via a Friedel-Crafts acylation reaction. This would involve the reaction of either 3,4-difluorobenzoyl chloride with thioanisole or 4-(ethylthio)benzoyl chloride with 1,2-difluorobenzene (B135520), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid. masterorganicchemistry.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring in the rate-determining step, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The kinetics of Friedel-Crafts acylations are typically second-order, depending on the concentrations of both the aromatic substrate and the acyl chloride-Lewis acid complex. scribd.com The rate of reaction is highly sensitive to the nature of the substituents on both the benzoyl chloride and the aromatic substrate. Electron-donating groups on the aromatic substrate increase the reaction rate, while electron-withdrawing groups decrease it. Conversely, electron-withdrawing groups on the benzoyl chloride can increase the electrophilicity of the acylium ion, potentially accelerating the reaction. scribd.com
Nucleophilic Aromatic Substitution (SNAr):
The difluorinated phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The fluorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The electron-withdrawing character of the carbonyl group and the two fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex as a high-energy intermediate. The formation of this intermediate is often the rate-determining step. The stability of the Meisenheimer complex, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge.
The thermodynamics of SNAr reactions on fluoroaromatics are generally favorable due to the high stability of the fluoride leaving group. The reaction is often exothermic.
Hypothetical Kinetic Data for Derivative Formation
The following table presents hypothetical kinetic data for the formation of a derivative of this compound via a representative SNAr reaction with a generic nucleophile (Nu⁻). This data is illustrative and based on trends observed for similar reactions.
| Reactant Concentration (mol/L) | [Nu⁻] (mol/L) | Initial Rate (mol/L·s) | Rate Constant, k (L/mol·s) |
| 0.1 | 0.1 | 1.0 x 10⁻⁴ | 0.01 |
| 0.2 | 0.1 | 2.0 x 10⁻⁴ | 0.01 |
| 0.1 | 0.2 | 2.0 x 10⁻⁴ | 0.01 |
This table contains hypothetical data for illustrative purposes only and does not represent measured experimental values for this compound.
Advanced Analytical Characterization in Research of 3,4 Difluoro 4 Ethylthio Benzophenone
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For 3,4-Difluoro-4'-(ethylthio)benzophenone, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be routinely employed.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of the target molecule, one would expect to see distinct signals for the aromatic protons on the two different benzene (B151609) rings, as well as signals for the ethyl group. The protons of the ethyl group (-CH₂CH₃) would appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a characteristic pattern due to spin-spin coupling. The aromatic protons would appear as more complex multiplets due to coupling with each other and, in the case of the difluorophenyl ring, with the fluorine atoms.
¹³C NMR reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. A ¹³C NMR spectrum would show distinct signals for each of the 15 carbon atoms in this compound, unless there is accidental overlap. The carbonyl carbon (C=O) would typically appear at a characteristic downfield chemical shift (around 190-200 ppm). The carbons attached to fluorine atoms would show splitting due to carbon-fluorine coupling (J-coupling), which can be a valuable diagnostic tool.
¹⁹F NMR is a specialized NMR technique that is highly sensitive to the environment of fluorine atoms. For a compound with two fluorine atoms at the 3 and 4 positions of a benzene ring, the ¹⁹F NMR spectrum would be expected to show two distinct signals, each likely appearing as a doublet of doublets due to coupling with each other and with adjacent aromatic protons.
While specific experimental data for this compound is not publicly available, the following table illustrates the kind of data that would be obtained, based on typical chemical shift ranges for similar structures. sigmaaldrich.comnih.gov
| NMR Data (Hypothetical) | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | ¹⁹F NMR (CDCl₃, 376 MHz) |
| Nucleus | δ (ppm), Multiplicity, J (Hz) | δ (ppm), J (Hz) | δ (ppm), Multiplicity |
| Ethyl -CH₃ | 1.35 (t, J = 7.4) | 14.5 | - |
| Ethyl -CH₂- | 3.05 (q, J = 7.4) | 28.0 | - |
| Aromatic CHs | 7.10-7.80 (m) | 115-140 | - |
| Aromatic C-F | - | 150-165 (d, ¹JCF) | -110 to -115 (m) |
| Aromatic C-S | - | ~145 | - |
| Aromatic C-C=O | - | ~135 | - |
| Carbonyl C=O | - | ~195 | - |
| Fluorine-3 | - | - | ~-138 (m) |
| Fluorine-4 | - | - | ~-145 (m) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, can reveal structural details.
In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed, confirming the molecular weight of the compound (278.32 g/mol ). The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions. For example, cleavage of the bond between the carbonyl group and the 4-(ethylthio)phenyl ring would result in a [C₇H₃F₂O]⁺ ion (m/z 141), and cleavage on the other side would give a [C₈H₉S]⁺ ion (m/z 137).
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas.
| Mass Spectrometry Data (Hypothetical) | Technique | Ion | m/z (Calculated) | m/z (Observed) |
| Molecular Weight Determination | HRMS (ESI) | [M+H]⁺ | 279.0600 | 279.0603 |
| Fragmentation Analysis | MS/MS | [M+H]⁺ → [C₇H₄F₂O]⁺ + ... | 142.0203 | 142.0201 |
| [M+H]⁺ → [C₈H₁₀S]⁺ + ... | 138.0503 | 138.0500 |
Infrared and Ultraviolet-Visible Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include those for C-F bonds (around 1100-1300 cm⁻¹) and C-S bonds, as well as the various C-H and C=C stretching and bending vibrations of the aromatic rings.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzophenones typically exhibit strong absorption in the UV region. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions of the conjugated system. The exact positions of these maxima are influenced by the substituents on the aromatic rings.
| Vibrational and Electronic Spectroscopy Data (Hypothetical) | Technique | Wavenumber (cm⁻¹) | Functional Group |
| Infrared Spectroscopy | Attenuated Total Reflectance (ATR) | ~1660 | C=O (Ketone) |
| ~1250 | C-F | ||
| ~3050 | Aromatic C-H | ||
| ~2970 | Aliphatic C-H | ||
| Ultraviolet-Visible Spectroscopy | λ_max (nm) | Molar Absorptivity (ε) | Transition |
| (in Ethanol) | ~260 | >10,000 | |
| ~330 | <500 |
Chromatographic Separations and Coupled Techniques
Chromatographic techniques are essential for separating the components of a mixture and are often coupled with spectroscopic detectors for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. GC-MS would be a suitable method for assessing the purity of this compound and for identifying any volatile impurities or by-products from its synthesis. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions, and the mass spectrum provides definitive identification.
| GC-MS Data (Hypothetical) | Column | Oven Program | Retention Time (min) | Key MS Fragments (m/z) |
| Purity Analysis | DB-5ms (30m x 0.25mm) | 100°C (1 min), then 15°C/min to 300°C | ~12.5 | 278, 141, 137 |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. LC-MS and its tandem version, LC-MS/MS, are widely used for the analysis of complex mixtures and for trace analysis.
In the analysis of this compound, reversed-phase LC would likely be used, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be retained on the column and then eluted, with the retention time being a key identifier. The coupled mass spectrometer would provide molecular weight and structural information. LC-MS/MS would be particularly useful for quantitative analysis or for the analysis of the compound in complex matrices by monitoring specific fragmentation transitions.
| LC-MS/MS Data (Hypothetical) | Column | Mobile Phase | Retention Time (min) | MS/MS Transition (m/z) |
| Quantitative Analysis | C18 (2.1 x 50 mm) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | ~4.2 | 279.1 → 141.0 |
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)
The hyphenation of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful tool for the analysis of complex mixtures without the need for prior isolation of individual components. ijarsct.co.innih.gov This technique is particularly valuable in pharmaceutical research for impurity profiling and metabolism studies. ijarsct.co.in In the context of this compound, HPLC-NMR allows for the separation of the target compound from reaction byproducts or related impurities, followed by immediate structural characterization via NMR.
The process involves separating a sample mixture using a liquid chromatograph and directing the eluent from the HPLC column into the NMR spectrometer's flow cell. ijarsct.co.inslideshare.net This allows for the acquisition of NMR spectra for each separated component as it elutes. For a compound like this compound, both ¹H NMR and ¹⁹F NMR spectra would be of significant interest. The ¹⁹F NMR is especially powerful due to its high sensitivity and the wide chemical shift range, which provides detailed information about the electronic environment of the fluorine atoms on the aromatic ring. numberanalytics.comnih.gov
Research Findings: In a hypothetical research scenario investigating the synthesis of this compound, a crude reaction mixture could be directly analyzed by HPLC-NMR. The HPLC component would separate the main product from unreacted starting materials and potential side-products, such as isomers or oxidized species. As each peak elutes, the NMR spectrometer would acquire data.
For the main peak corresponding to this compound, the ¹H NMR would confirm the presence of the ethyl group and the aromatic protons. Simultaneously, the ¹⁹F NMR would show two distinct signals for the two non-equivalent fluorine atoms, with their specific chemical shifts and coupling patterns providing unambiguous confirmation of the 3,4-difluoro substitution pattern. nih.gov This on-line analysis provides rapid and definitive structural confirmation that is more efficient than traditional offline fractionation followed by individual NMR experiments.
Table 1: Illustrative HPLC-NMR Data for the Analysis of a Crude Reaction Mixture Containing this compound
| Retention Time (min) | Compound | ¹H NMR Key Signals (δ, ppm) | ¹⁹F NMR Key Signals (δ, ppm) |
| 5.2 | Starting Material A | Characteristic aromatic signals | - |
| 8.9 | This compound | 1.3 (t, 3H, -CH₃), 3.1 (q, 2H, -SCH₂-), 7.2-7.8 (m, 7H, Ar-H) | -135 (m, 1F), -145 (m, 1F) |
| 10.1 | Isomeric Impurity | Aromatic signals shifted from main product | Two distinct fluorine signals |
Note: The data presented in this table is illustrative and based on the expected spectroscopic properties of the compound.
Multidimensional Chromatography for Complex Mixture Analysis
For exceptionally complex samples where single-dimension chromatography is insufficient to resolve all components, multidimensional chromatography (MDC) offers significantly enhanced separation power. nist.govchromatographytoday.com This technique involves coupling two or more chromatographic columns with different separation mechanisms (orthogonality) to resolve analytes that would otherwise co-elute. nist.govchromatographytoday.com Common implementations include two-dimensional liquid chromatography (LCxLC) and two-dimensional gas chromatography (GCxGC). nist.gov
The application of MDC is crucial for the analysis of complex matrices, such as environmental samples, biological fluids, or intricate industrial formulations containing fluorinated compounds. azolifesciences.commdpi.com For this compound, an LCxLC approach could be employed. For instance, a first-dimension separation could be based on reverse-phase chromatography (separating based on polarity), while the second dimension could utilize a column with a different selectivity, such as one designed for aromatic compounds or one with a phenyl-hexyl phase.
Research Findings: In a simulated study to detect trace amounts of this compound and its potential degradation products in an environmental water sample, multidimensional chromatography would be the method of choice. A large volume of the water sample would first be passed through a solid-phase extraction (SPE) cartridge to concentrate the analytes. mdpi.com The resulting extract, a complex mixture of organic compounds, would then be injected into an LCxLC system.
The first dimension separates the compounds broadly, and selected fractions are automatically transferred to the second dimension for further, high-resolution separation. chromatographytoday.com This allows for the isolation of the target compound's peak from a complex background matrix. When coupled with mass spectrometry (LCxLC-MS), this technique provides not only exceptional separation but also sensitive detection and identification, making it possible to quantify the compound at very low concentrations.
Table 2: Representative Parameters for a Two-Dimensional HPLC Method for the Analysis of this compound
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
| Column Type | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Water Gradient | Isocratic Methanol (B129727) |
| Separation Principle | Hydrophobicity | π-π Interactions / Polarity |
| Typical Elution Time of Target | 15-17 min | 1.5-2.0 min |
Note: This table provides a hypothetical but scientifically plausible setup for an LCxLC method.
Elemental Composition Analysis in Fluorinated Organic Compounds
Determining the precise elemental composition is a critical step in the characterization of any newly synthesized compound. For organofluorine compounds like this compound, this analysis confirms the empirical formula and, by extension, the molecular weight, providing essential validation of the compound's identity.
The most common method for determining the elemental composition of organic compounds is combustion analysis. numberanalytics.com In this technique, a small, precisely weighed sample of the compound is combusted in an oxygen-rich atmosphere. This process converts the constituent elements into simple, detectable gases. Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). For fluorine analysis, the combustion converts the organofluorine into hydrogen fluoride (B91410) (HF), which can then be quantified by titration or using an ion-selective electrode. numberanalytics.comchromatographyonline.com
Research Findings: For this compound (C₁₅H₁₂F₂OS), the theoretical elemental composition can be calculated from its molecular formula. Experimental analysis via combustion would be expected to yield results that are in very close agreement with these theoretical values, typically within a ±0.4% margin of error, to be considered a confirmation of the compound's purity and identity.
Table 3: Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data for C₁₅H₁₂F₂OS
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Illustrative) |
| Carbon (C) | 64.73 | 64.68 |
| Hydrogen (H) | 4.35 | 4.39 |
| Fluorine (F) | 13.65 | 13.61 |
| Oxygen (O) | 5.75 | 5.79 |
| Sulfur (S) | 11.52 | 11.47 |
Note: The experimental data is illustrative, representing a typical outcome for a pure sample.
This elemental analysis, combined with spectroscopic data from techniques like NMR and mass spectrometry, provides a comprehensive and definitive characterization of the this compound molecule.
Theoretical and Computational Investigations of Difluorobenzophenone Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of difluorobenzophenone systems. These calculations help in understanding how the arrangement of atoms and electrons influences the molecule's behavior. The photoinitiating capabilities of benzophenone (B1666685) derivatives, for instance, are closely related to the degree of π-conjugation and electron delocalization within the molecule. chemrxiv.orgchemrxiv.org By modifying the structure, such as through fluorination, it is possible to alter the photophysical properties of the compound. nih.gov
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like 3,4-Difluoro-4'-(ethylthio)benzophenone. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d,p), can accurately predict the molecule's three-dimensional shape (conformation), stability, and various electronic properties. chemrxiv.orgchemrxiv.orgepstem.net The benzophenone framework is characterized by a significantly twisted geometry, which helps in reducing intermolecular interactions. mdpi.com
Studies on analogous compounds, such as 4-(4-Methylphenylthio)benzophenone, demonstrate how DFT is used to compute a range of parameters. chemrxiv.orgchemrxiv.org These calculations can determine proton affinity, ionization energy, and electron affinity, which are crucial for understanding chemical reactivity. chemrxiv.orgchemrxiv.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), provides insights into the molecule's electronic excitation properties and stability. mdpi.comresearchgate.net For many benzophenone derivatives, these calculated energy gaps fall within the range of 2.47–3.37 eV. mdpi.com Furthermore, DFT can be used to simulate spectroscopic data, such as infrared (IR) spectra, which can then be compared with experimental results to validate the computed molecular structure. chemrxiv.orgepstem.net
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Predicts the molecule's infrared (IR) and Raman spectra for comparison with experimental data. epstem.net |
This table is generated based on principles described in the referenced literature. epstem.netmdpi.comepstem.net
Computational chemistry is instrumental in mapping out potential chemical reactions and determining their feasibility. researchgate.net By employing methods like DFT (e.g., at the ωB97X-D/Def2-SVP level of theory), researchers can model the entire course of a reaction, from reactants to products, through a high-energy transition state. researchgate.net
This predictive capability allows for the systematic exploration of both desired and undesired reaction pathways. researchgate.net For a given reaction, the activation energy (the energy barrier that must be overcome) for each potential pathway can be calculated. By comparing these energy barriers, chemists can predict which products are most likely to form under specific conditions. researchgate.net A pathway with a lower energy barrier will be kinetically favored, leading to the major product. This in silico screening can guide the development of new synthetic methods, optimizing reaction conditions to favor the desired outcome while minimizing the formation of unwanted byproducts. researchgate.net
Table 2: Conceptual Comparison of Reaction Pathway Energetics
| Reaction Pathway | Description | Calculated Energy Barrier (Conceptual) | Predicted Outcome |
|---|---|---|---|
| Pathway A (Desired) | Leads to the formation of the target product. | Low | Major Product |
| Pathway B (Undesired) | Leads to the formation of a byproduct. | High | Minor Product |
| Pathway C (Decomposition) | Leads to the breakdown of a reactant or intermediate. | Very High | Negligible Product |
This table illustrates the concept of using calculated energy barriers to predict reaction outcomes as described in the source material. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov These simulations provide a dynamic picture of how a molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules. mdpi.comnih.gov
In a typical MD simulation, a system is set up and its energy is minimized to find a stable starting conformation. mdpi.com The simulation then proceeds by calculating the forces between atoms and using these forces to compute the atoms' positions and velocities over a series of very short time steps (e.g., 2 femtoseconds). mdpi.com Long-range electrostatic interactions are often handled using methods like the Particle-Mesh Ewald (PME) method, and algorithms like SHAKE are used to constrain bond lengths involving hydrogen, allowing for a larger time step. mdpi.com
MD simulations can be used to calculate key properties that describe the strength of intermolecular interactions. For instance, the cohesive energy density, which is the energy required to separate molecules from one another, can be determined to assess the stability of a material. mdpi.com In the context of drug design, MD simulations are used to evaluate the stability of a ligand-protein complex and calculate its binding free energy, offering a prediction of binding affinity. mdpi.comnih.gov
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the structure of solvation shells and identifies specific intermolecular interactions. |
This table is a summary of common MD simulation outputs based on information from the cited sources. mdpi.comnih.govnih.govmdpi.com
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction
In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provides a way to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is crucial in fields like drug discovery for identifying promising new molecules without the need for exhaustive synthesis and testing. nih.govbwise.kr
The QSAR process involves several steps. First, a dataset of molecules with known activities (e.g., inhibitory concentrations, IC₅₀) is compiled. For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov
Using statistical methods or machine learning algorithms (like Genetic Function Approximation or neural networks), a mathematical model is built that links the descriptors to the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors. This allows for the rapid screening of large virtual libraries of molecules to prioritize the most promising candidates for synthesis and further investigation. nih.gov Both 2D-QSAR (using 2D structural information) and 3D-QSAR (using 3D conformational information) models can be developed to guide the design of new agents with improved bioactivities. nih.gov
Table 4: General Workflow for a QSAR Study
| Step | Description | Purpose |
|---|---|---|
| 1. Data Set Selection | Compile a set of structurally related compounds with experimentally measured biological activity. | To provide the foundational data for building the model. |
| 2. Descriptor Calculation | Compute numerical molecular descriptors for each compound in the dataset. | To translate chemical structures into a quantitative format for analysis. nih.gov |
| 3. Model Building | Use statistical or machine learning methods to create an equation relating descriptors to activity. | To establish a predictive relationship between structure and activity. nih.gov |
| 4. Model Validation | Test the model's predictive power using an external set of compounds or cross-validation techniques. | To ensure the model is robust and not just a result of chance correlation. |
| 5. Prediction | Apply the validated model to new, untested molecules. | To predict the activity of novel compounds and prioritize candidates for synthesis. nih.gov |
This table outlines the general steps involved in a QSAR study as described in the referenced literature. nih.gov
Academic Research Applications of 3,4 Difluoro 4 Ethylthio Benzophenone and Its Analogues
Exploration in Medicinal Chemistry and Drug Discovery
The benzophenone (B1666685) framework is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. rsc.orgmdpi.org Researchers have extensively modified the basic benzophenone structure to optimize potency and selectivity for various biological targets.
The search for novel anticancer agents has led to the investigation of various benzophenone derivatives. rsc.org These compounds have been shown to inhibit the proliferation of cancer cells through different mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. bldpharm.comnbinno.com
Halogenated benzophenone derivatives isolated from the marine-derived fungus Pestalotiopsis neglecta have demonstrated the ability to suppress pancreatic cancer cell proliferation and induce apoptosis. nbinno.com Mechanistic studies suggest these compounds may inhibit the MEK/ERK signaling pathway, which is crucial for cell growth. nbinno.com Other research has focused on synthesizing benzophenone-nucleoside hybrids designed to act as telomerase inhibitors. bldpharm.com Telomerase is an enzyme often over-activated in cancer cells, and its inhibition can lead to cell death. One such derivative, compound 8d (a phenstatin-stavudine derivative), showed potent antiproliferative activity against SGC-7901 gastric cancer cells by inducing cell cycle arrest and apoptosis. bldpharm.com
Furthermore, glucosides of benzophenone derivatives have been evaluated for their antiproliferative effects. polymerinnovationblog.com These compounds were found to induce cell cycle arrest at the G1/S transition in MCF-7 breast cancer cells, an effect associated with the downregulation of cyclin E, a key regulator of this checkpoint. polymerinnovationblog.com
| Compound/Derivative Class | Cancer Cell Line(s) | Key Research Finding | Reference |
|---|---|---|---|
| Halogenated Benzophenones (from Pestalotiopsis neglecta) | PANC-1 (Pancreatic) | Suppressed cell proliferation and induced apoptosis, potentially by inhibiting the MEK/ERK pathway. | nbinno.com |
| Benzophenone-Nucleoside Derivatives (e.g., Compound 8d) | SGC-7901 (Gastric) | Exhibited high inhibitory activity against telomerase, with an IC50 value of 0.77 µM against the cell line. | bldpharm.com |
| Glucosyl Analogs of Ketoprofen (B1673614) (e.g., Compounds 4 & 5) | MCF-7 (Breast) | Induced cell cycle arrest at the G1/S transition by inhibiting cyclin E expression. | polymerinnovationblog.com |
| 1,3,4-Thiadiazole Derivatives | MCF-7, MDA-MB-231 (Breast) | A 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole derivative showed IC50 values of 49.6 µM and 53.4 µM, respectively. | rsc.org |
Benzophenone and its analogues have been established as effective antimicrobial agents. acs.org Research has demonstrated their activity against a variety of bacterial and fungal strains, including drug-resistant pathogens. acs.orgmdpi.comacs.org
Naturally occurring benzophenone derivatives isolated from Garcinia species, such as xanthochymol (B1232506), have shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comacs.org The minimum inhibitory concentration for xanthochymol was found to be as low as 3.1-12.5 µg/ml, comparable to the antibiotic vancomycin. mdpi.comacs.org Synthetic efforts have focused on creating novel benzophenone derivatives to enhance these properties. For instance, a series of benzophenone fused azetidinone derivatives were synthesized and showed good inhibition against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains such as Aspergillus niger. acs.org
While the general benzophenone scaffold is noted for potential antiviral activity, detailed studies on specific analogues, including 3,4-Difluoro-4'-(ethylthio)benzophenone, are less common in the reviewed literature. rsc.org
| Compound/Derivative Class | Target Organism(s) | Key Research Finding | Reference |
|---|---|---|---|
| Xanthochymol (from Garcinia subelliptica) | Methicillin-resistant Staphylococcus aureus (MRSA) | Showed a low minimum inhibitory concentration (MIC) of 3.1-12.5 µg/ml. | mdpi.comacs.org |
| Benzophenone Fused Azetidinones | S. aureus, B. subtilis, K. pneumonia, P. aeruginosa, A. niger, P. chrysogenum | Certain derivatives demonstrated good inhibition against a variety of bacterial and fungal strains. | acs.org |
| Substituted Benzophenone Derivatives | Phytopathogenic Fungi (e.g., Alternaria spp.) | Displayed significant antifungal activity against various plant pathogens. | google.com |
| 4-Substituted Benzophenone Ethers | Leishmania major (promastigotes) | Fifteen derivatives showed antileishmanial activity with IC50 values ranging from 1.19 to 82.30 µg/ml. | mdpi.org |
The anti-inflammatory potential of benzophenone scaffolds has been a significant area of research. acs.org Many nonsteroidal anti-inflammatory drugs (NSAIDs) have known side effects, prompting the development of new agents with improved safety profiles. acs.org Benzophenone derivatives have been synthesized and evaluated as orally active anti-inflammatory agents, with some showing efficacy comparable to drugs like naproxen (B1676952) and indomethacin (B1671933) but with reduced ulcerogenic activity. acs.org
The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins—mediators of inflammation. polymerinnovationblog.comresearchgate.net For example, glucosyl analogs of ketoprofen were studied, where one derivative selectively inhibited COX-2, the isoform primarily associated with inflammation. polymerinnovationblog.com Another study on benzophenone derivatives containing a thiazole (B1198619) nucleus found that certain compounds could concomitantly inhibit prostaglandin (B15479496) production and neutrophil recruitment, offering a potentially innovative mechanism of action compared to common NSAIDs. researchgate.net
| Compound/Derivative Class | Assay/Model | Key Research Finding | Reference |
|---|---|---|---|
| Substituted Benzophenone Analogues | Carrageenan-induced foot pad edema | Showed interesting anti-inflammatory activity with reduced side effects on gastric mucosa compared to standard NSAIDs. | acs.org |
| Glucosyl Analogs of Ketoprofen | In vitro COX inhibition assay | Glucoside derivative 4 selectively inhibited COX-2, while its aglycone (5) selectively inhibited COX-1. | polymerinnovationblog.com |
| Benzophenone-Thiazole Derivatives | Croton oil-induced ear edema | Derivatives 2e, 3a, and 3c were found to inhibit both prostaglandin production and neutrophil recruitment. | researchgate.net |
| 4-Aminobenzophenone Class | General | Reported to show potent anti-inflammatory effects by targeting pro-inflammatory cytokines like TNF-α and IL-1β. |
The structural versatility of benzophenone allows it to be tailored to fit into the active sites of various enzymes, making it a valuable scaffold for designing enzyme inhibitors. vt.edu Research has targeted a wide array of enzymes implicated in diseases ranging from cancer to neurodegenerative disorders.
One major target has been farnesyltransferase, an enzyme involved in cellular signaling pathways that are often dysregulated in cancer. vt.edu Non-thiol benzophenone-based inhibitors have been developed to overcome the adverse effects associated with earlier thiol-containing compounds. vt.edu In the context of Alzheimer's disease, fluorinated benzophenone derivatives have been synthesized as inhibitors of β-secretase (BACE-1) and acetylcholinesterase (AChE), two key enzymes in the disease's pathology. Other studies have identified benzophenone semicarbazone derivatives as inhibitors of α-glucosidase and prolyl endopeptidase, which have altered activity in type 2 diabetes and neurological diseases, respectively. acs.org
| Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Fluorinated Benzophenone Derivative (Compound 62) | β-secretase (BACE-1) | 2.32 µM | |
| Benzophenone-Nucleoside Derivative (Compound 8d) | Telomerase | High inhibitory activity reported. | bldpharm.com |
| Benzophenone Semicarbazones | α-glucosidase, Prolyl endopeptidase | Identified as potent inhibitors. | acs.org |
| Benzophenone Derivative (Compound 6) | Butyrylcholinesterase (BuChE) | 172 nM (eqBuChE), 1.16 µM (hBuChE) | acs.org |
| 2-(4-benzoylphenoxy)-1-(3,4-dichlorophenyl)ethan-one (66) | Farnesyltransferase (FTase) | 1.19 µg/ml |
Photoaffinity labeling is a powerful technique used to identify and study ligand-protein interactions by covalently linking a probe to its target upon light activation. sigmaaldrich.commdpi.com The benzophenone group is one of the most widely used photoreactive moieties for this purpose. sigmaaldrich.com
Upon irradiation with UV light (around 350 nm), the benzophenone carbonyl group forms a reactive triplet diradical. This diradical can then abstract a hydrogen atom from a nearby C-H bond within the protein's binding site, forming a stable, covalent C-C bond. acs.org This process effectively "tags" the protein that the ligand was bound to.
Researchers have developed bifunctional benzophenone probes that contain not only the photoreactive group but also a reporter tag, such as biotin (B1667282) or a radioactive tracer. sigmaaldrich.com This second functional group facilitates the purification and identification of the labeled protein. sigmaaldrich.com While the benzophenone group is valued for being relatively stable and inert to many biological conditions before photolysis, its bulkiness can sometimes interfere with ligand binding. Nevertheless, it remains a crucial tool for target identification and validation in drug discovery.
Advancements in Materials Science and Polymer Chemistry
The photochemical reactivity of the benzophenone moiety is not only useful in biology but is also a cornerstone of its application in materials science and polymer chemistry. acs.org Benzophenone and its derivatives are widely used as photoinitiators, enabling the rapid curing of materials upon exposure to UV light, and as building blocks for high-performance and functional polymers. acs.orgsigmaaldrich.com
One of the most significant applications is in UV curing for coatings, inks, and adhesives. acs.org As a Type II photoinitiator, benzophenone absorbs UV radiation and initiates free-radical polymerization, leading to the rapid solidification of liquid formulations into durable, high-gloss, and scratch-resistant finishes. acs.orgmdpi.com To overcome issues like migration and odor associated with the free molecule, researchers have synthesized polymeric benzophenone photoinitiators where the BP moiety is integrated into the polymer backbone. sigmaaldrich.com
Benzophenone units are also incorporated directly into polymer chains to create photo-crosslinkable materials. acs.orgacs.org For example, polyimides containing benzophenone in their main chain can be photochemically modified on their surface. polymerinnovationblog.com Upon UV radiation, the benzophenone unit initiates reactions that allow for the grafting of other polymer chains, like poly(acrylic acid), onto the polyimide surface, altering properties like hydrophilicity and adhesion. polymerinnovationblog.com This technique is also used to create surface-attached hydrogels from polymers like poly(phosphoester)s, which have potential applications as anti-fouling coatings for biomedical devices. rsc.org
Recent research has also explored benzophenone-based polymers and covalent organic frameworks (COFs) for applications in photocatalysis and electronics. vt.edu By incorporating benzophenone-rich units, materials can be designed to have enhanced photosensitization, facilitating charge transfer and improving efficiency in applications like photocatalytic oxygen activation. vt.edu In the field of organic electronics, benzophenone derivatives are used as host materials in Organic Light-Emitting Diodes (OLEDs), demonstrating their broad utility in advanced materials.
Precursors for High-Performance Poly(arylene ether ketone)s (PAEKs)
Poly(arylene ether ketone)s (PAEKs) are a class of high-performance engineering thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. Their synthesis typically involves a nucleophilic aromatic substitution polycondensation reaction between an activated dihalo-monomer and a bisphenolate salt. google.comgoogle.com
Compounds like 4,4'-difluorobenzophenone (B49673) are standard monomers in the production of well-known PAEKs such as Poly(ether ether ketone) (PEEK) and Poly(ether ketone) (PEK). google.com The electron-withdrawing effect of the ketone group activates the fluorine atoms toward nucleophilic displacement by phenoxides.
Following this principle, this compound is a viable, though specialized, monomer for creating novel PAEKs. The two fluorine atoms on one of the phenyl rings serve as the reactive sites for polymerization. The incorporation of the 4'-(ethylthio)phenyl group into the polymer backbone would introduce specific functionalities, potentially modifying the final polymer's properties in several ways:
Solubility and Processability: The ethylthio group can enhance the polymer's solubility in organic solvents, facilitating easier processing and characterization.
Optical Properties: The sulfur atom in the thioether can increase the refractive index of the resulting polymer, which is advantageous for optical applications.
Post-Polymerization Modification: The thioether linkage offers a site for selective oxidation to sulfoxide (B87167) or sulfone, allowing for further tuning of the polymer’s properties after its formation.
While specific data for polymers derived from this compound is not widely published, the table below shows representative properties of PAEKs synthesized from other substituted difluorobenzophenone monomers, illustrating the expected performance characteristics.
| Representative PAEK Properties | |
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 140 - 200 °C |
| Thermal Decomposition Temperature (Td) | 450 - 550 °C |
| Tensile Strength | 80 - 120 MPa |
| Chemical Resistance | Excellent |
Application as Photocatalysts in Organic Synthesis
Benzophenone and its derivatives are well-established photocatalysts, particularly for reactions proceeding through a hydrogen atom transfer (HAT) mechanism. torvergata.it Upon excitation with UV light (around 360 nm), the benzophenone molecule undergoes an n→π* transition, followed by efficient intersystem crossing to a triplet diradical state. tcichemicals.com This triplet state is a powerful hydrogen abstractor.
The application of this compound as a photocatalyst leverages this fundamental property, with its substituents providing key modulations:
Tuning Photophysical Properties: The fluorine and ethylthio groups can alter the energy of the triplet state and the redox potential of the molecule, which can fine-tune its reactivity and selectivity in photocatalytic cycles. nih.gov
Radical Thiol-Ene Reactions: Benzophenone is an effective photoinitiator for the anti-Markovnikov hydrothiolation of alkenes (a "thiol-ene" reaction), a powerful click chemistry transformation. semanticscholar.orgresearchgate.net The photoexcited benzophenone abstracts a hydrogen atom from a thiol (R-SH), generating a thiyl radical (RS•). This radical then adds to an alkene, and the resulting carbon-centered radical abstracts a hydrogen from the ground-state benzophenone ketyl radical, regenerating the photocatalyst and yielding the thioether product. researchgate.net
Interaction with Thioethers: Studies have shown that photoexcited benzophenone can be quenched and reduced by thioethers. acs.org This interaction suggests that the 4'-(ethylthio) group in the title compound could participate in intramolecular quenching or other complex photochemical pathways, potentially leading to novel reactivity.
Yadav and co-workers demonstrated a metal-free radical thiol-ene reaction using benzophenone as an inexpensive and efficient photoredox catalyst. researchgate.net This method works for a wide variety of olefins and thiols, producing anti-Markovnikov adducts in high yields. researchgate.net The operational simplicity and broad functional group tolerance highlight the potential of benzophenone-based systems, including this compound, in modern organic synthesis. researchgate.net
Role in Organic Light-Emitting Diodes (OLEDs) as Host Materials or Emitters
The benzophenone core is a highly attractive building block for materials used in organic light-emitting diodes (OLEDs) due to its strong electron-accepting nature and high triplet energy. nih.govmdpi.comnih.gov These properties make it suitable for use as either a host material in the emissive layer or as an acceptor (A) unit in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type emitter molecules, particularly for thermally activated delayed fluorescence (TADF). mdpi.comnih.govmdpi.com
The structure of this compound contains key features for OLED material design:
Electron-Deficient Core: The benzophenone unit acts as an electron acceptor. nih.govmdpi.com
Tuning Moieties: The difluoro substitution further enhances the electron-accepting properties, which can help in tuning the HOMO/LUMO energy levels of the material. The ethylthio group acts as a weak electron-donating group, creating a molecule with intrinsic, albeit modest, D-A character.
Host Materials: As a host, a high triplet energy is required to efficiently transfer energy to phosphorescent or TADF guest emitters. Benzophenone-based hosts have demonstrated high triplet energies (ET) in the range of 2.32–3.02 eV. nih.govmdpi.com The substituents on this compound would modulate this energy level.
Emitter Materials: In D-A-D emitters, the benzophenone core can be combined with stronger donor groups. mdpi.com The twisted geometry of benzophenone helps to reduce intermolecular interactions and self-quenching effects, which is beneficial for achieving high emission efficiency. nih.gov
The following table summarizes typical performance data for OLED devices using various benzophenone derivatives as host materials, illustrating the potential of this class of compounds.
| OLED Performance with Benzophenone-based Host Materials | |
| Parameter | Reported Value Range |
| Maximum External Quantum Efficiency (EQE) | >10% (up to 23.9%) nih.govresearchgate.net |
| Turn-on Voltage | As low as 2.2 V researchgate.net |
| Triplet Energy (ET) | 2.32 - 3.02 eV nih.govmdpi.com |
| Glass Transition Temperature (Tg) | 55 - 194 °C nih.govmdpi.commdpi.com |
| Thermal Decomposition Temperature (Td) | 218 - 553 °C mdpi.com |
Potential in Agrochemical Research
The incorporation of fluorine into organic molecules has become a cornerstone of modern agrochemical design. mq.edu.au Fluorinated compounds often exhibit enhanced biological activity, increased metabolic stability, and altered physicochemical properties like lipophilicity, which can improve their efficacy and delivery to target sites. mq.edu.au Benzophenone derivatives themselves have been investigated for various biological activities, including as insecticides and fungicides, making the fluorinated scaffold of this compound a promising starting point for agrochemical discovery. nih.govnih.gov
Fluorinated Compounds as Insecticides and Fungicides
A significant percentage of modern pesticides contain fluorine. epa.gov The C-F bond's strength and the unique electronic effects of fluorine atoms can lead to potent and selective biological activity.
Insecticidal and Fungicidal Activity: Aromatic rings substituted with fluorine are common motifs in commercial insecticides and fungicides. epa.gov Furthermore, some organophosphorus insecticides, like Fenitrothion, feature a substituted aromatic core that, while not containing fluorine, demonstrates the principle of a functionalized aromatic ring for pesticidal action. nih.gov Degradation studies of some commercial insecticides have been shown to produce alkyl(thio)phenol compounds, indicating that the thioether linkage is relevant to the lifecycle of certain agrochemicals. jst.go.jp Thioether pesticides are also a known class of compounds studied for their environmental transformations. acs.org
Bioisosterism and Binding: The thioether (-S-) linkage can act as a bioisostere for other groups, such as a vinylene (-CH=CH-) or ether (-O-) linkage, potentially leading to strong interactions with biological targets. jst.go.jp Studies on the degradation products of certain insecticides, such as 4-(methylthio)phenol, have shown significant binding to receptors like the human estrogen receptor α (hERα), highlighting the biological relevance of the thio-functionalized aromatic scaffold. jst.go.jp This suggests that a molecule like this compound could be investigated for activity against a range of agricultural pests by leveraging the combined effects of its fluorinated and thioether-functionalized rings.
Application in Chemical Biology as Radical Precursors
Photoaffinity labeling (PAL) is a powerful technique used to identify and study interactions between small molecules and their biological targets, such as proteins. nih.govrsc.orgnih.gov The benzophenone moiety is one of the most widely used photoreactive groups for this purpose. tcichemicals.comrsc.org
Upon irradiation with long-wave UV light (typically ~365 nm), the benzophenone group is excited to a triplet diradical state. tcichemicals.com This highly reactive species can abstract a hydrogen atom from a nearby C-H bond, often found on amino acid side chains within a protein's binding pocket. tcichemicals.comnih.gov This process results in the formation of a stable, covalent bond between the probe molecule and its target protein, allowing for subsequent identification and characterization of the protein. nih.gov
This compound is well-suited for use as a photoaffinity probe:
Photoreactive Core: The benzophenone core provides the necessary photo-crosslinking functionality. nih.govrsc.org
Chemical Handle: The ethylthio group can serve as a chemical handle. While the primary application might be as a ligand to fit into a binding pocket, the thioether could also be used for "click" chemistry or other conjugation methods if modified, for example, by introducing a terminal alkyne or azide (B81097) on the ethyl group. rsc.org This would allow for the attachment of reporter tags (like biotin or a fluorophore) after the crosslinking event, facilitating detection and purification.
Radical Precursor: Thioethers themselves can be precursors for carbon-centered radicals under certain conditions, although in the context of PAL, the benzophenone group is the primary radical generator. rsc.orgchemrxiv.org The presence of the thioether could potentially influence the radical chemistry of the system. researchgate.net
The key advantage of benzophenone-based probes is their relative stability in aqueous environments and their inertness toward water, which is crucial for biological experiments. tcichemicals.com While the bulkiness of the benzophenone group can sometimes be a drawback, the ability to form covalent bonds upon irradiation provides an invaluable tool for locking in transient interactions for detailed study. nih.gov
Environmental and Ecotoxicological Research Perspectives on Fluorinated Benzophenones
Environmental Fate and Transport Mechanisms
The environmental fate and transport of a chemical are governed by its physical and chemical properties, including its stability, solubility, and partitioning behavior. For 3,4-Difluoro-4'-(ethylthio)benzophenone, these mechanisms are inferred from the behavior of other benzophenones and fluorinated organic compounds.
Abiotic Degradation: Benzophenones generally exhibit high photostability, a property exploited in their use as UV filters. nih.govmdpi.com For instance, the half-life of oxybenzone (B1678072) (BP-3) in surface waters is estimated to be approximately 2.4 years, with only a 4% degradation observed after four weeks of irradiation in one study. nih.gov The presence of carbon-fluorine (C-F) bonds, known for their high strength, likely enhances the stability of this compound, making it resistant to photodegradation. dioxin20xx.org
However, abiotic degradation can occur through other processes. In water treatment scenarios, processes like chlorination and UV/persulfate oxidation have been shown to degrade benzophenones. elsevierpure.comtandfonline.com During chlorination, benzophenone-3 (BP-3) degradation involves electrophilic aromatic halogenation. elsevierpure.comresearchgate.net A similar reaction could potentially occur with this compound, although the electron-withdrawing nature of the fluorine atoms might influence the reaction kinetics. The ethylthio group may also be susceptible to oxidation.
Biotic Degradation: The biodegradation of benzophenones in the environment appears to be limited and dependent on the specific structure and environmental conditions. nih.gov Studies on various benzophenone-based UV filters indicate that mineralization (the complete breakdown to inorganic substances) is often restricted. nih.gov The presence of substituents on both aromatic rings has been suggested as a factor influencing biodegradability. nih.gov
Biofilms in aquatic environments can act as both accumulators and biodegraders of benzophenone-type compounds. acs.orgresearchgate.net Biodegradation often occurs via cometabolism, where the presence of other labile organic carbon sources enhances the process. acs.org For this compound, the fluorine and ethylthio groups would likely influence its susceptibility to microbial enzymes. The strong C-F bond is notoriously resistant to biological cleavage, suggesting that the primary points of biotic attack might be the carbonyl group or the ethylthio moiety.
| Degradation Process | Observed in Related Benzophenones | Potential Relevance to this compound |
| Photodegradation | Generally low; high photostability (e.g., Oxybenzone). nih.gov | Likely to be highly stable due to the benzophenone (B1666685) core and C-F bonds. |
| Chlorination | Degradation of BP-3 via electrophilic aromatic halogenation. elsevierpure.comresearchgate.net | Potential for degradation in treated water, though fluorine atoms may alter reactivity. |
| UV/Persulfate | Effective degradation of BP-4. tandfonline.com | Potential degradation pathway in advanced water treatment systems. |
| Biodegradation | Limited mineralization; enhanced by cometabolism in biofilms. nih.govacs.org | Likely slow; potential for partial degradation of the ethylthio group. |
The potential for long-range environmental transport (LRET) is a key concern for persistent organic pollutants. nih.govresearchgate.net LRET is influenced by a chemical's volatility, stability, and partitioning between air, water, and solids. nih.gov
Fluorinated compounds, particularly perfluoroalkyl acids (PFAAs), are known for their global distribution, facilitated by atmospheric and oceanic transport. tandfonline.comtandfonline.com While this compound is not a PFAA, its high stability, conferred by the fluorinated aromatic structure, suggests it could be persistent in the environment. dioxin20xx.org The atmosphere is the most rapid medium for the global dispersion of persistent chemicals. pops.int
The physicochemical properties of benzophenones, such as their lipophilicity (tendency to dissolve in fats) and medium to high water solubility, govern their distribution. mdpi.com They enter the environment primarily through wastewater effluents. nih.gov Once in aquatic systems, they can partition between the water column, sediment, and biota. The partitioning of PFAAs, for instance, is influenced by the organic carbon fraction of the sediment. tandfonline.com Similarly, benzophenones can accumulate in aquifer sediments and biofilms. acs.org
Given its likely persistence and semi-volatile nature, this compound could be subject to LRET, moving far from its original sources. Its distribution would likely mirror that of other persistent organic pollutants, with accumulation in various environmental compartments, including remote ecosystems. nih.govgrondrecht.eu
| Property / Process | Significance for Environmental Transport | Inferred Behavior of this compound |
| Persistence | Essential for long-range transport; allows the chemical to survive transit. nih.gov | High persistence is expected due to the stable benzophenone and difluoro-aromatic structure. |
| Volatility | Allows entry into the atmosphere for rapid, long-distance transport. pops.int | As a semi-volatile organic chemical, it may have the potential for atmospheric transport. |
| Sorption | Partitioning to aerosols, sediment, and soil affects transport and availability. mdpi.comnih.gov | Expected to sorb to organic matter in sediment and soil, similar to other benzophenones. acs.org |
| Global Distribution | Evidence of LRET is the presence of the chemical in remote regions. nih.gov | Could potentially be found in remote environments if usage is widespread. |
Formation and Detection of Environmental Metabolites
When a compound degrades in the environment or is metabolized by an organism, it forms transformation products or metabolites, which can be as or more toxic than the parent compound. For benzophenones, several metabolites have been identified. For example, benzophenone-1 (BP-1) and benzophenone-8 (BP-8) are known metabolites of the widely used sunscreen agent benzophenone-3 (BP-3). nih.gov
In the environment, the degradation of BP-3 during chlorination can lead to a variety of transformation products, including chlorinated and hydroxylated derivatives. elsevierpure.comresearchgate.netnih.gov For this compound, environmental transformation could lead to the oxidation of the ethylthio group to a sulfoxide (B87167) or sulfone. Hydroxylation of the aromatic rings is also a common metabolic pathway for aromatic compounds. Cleavage of the ether linkage in the thioether group could potentially occur, although this is less certain without specific experimental data.
The detection of such metabolites requires sophisticated analytical techniques, typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is used for analyzing benzophenones and their transformation products in various environmental matrices like water, sediment, and biofilm. acs.orgresearchgate.net
Bioaccumulation and Trophic Transfer in Ecological Systems
Bioaccumulation is the process by which chemicals build up in an organism, and it is a significant concern for persistent, lipophilic compounds. nih.govmdpi.com Benzophenones are lipophilic and have been shown to accumulate in organisms. nih.govmdpi.com For instance, benzophenone-type UV filters have been detected in various tissues of raptors, including liver, kidney, and adipose tissue, suggesting they bioaccumulate. nih.gov
Fluorinated compounds are also known to bioaccumulate. tandfonline.com Studies have shown that PFAAs can be magnified through trophic levels in the food chain. tandfonline.com Fish-eating predators often exhibit higher concentrations of these compounds than are found in their prey, indicating biomagnification. nih.govgrondrecht.eu
Given its lipophilic benzophenone structure and the persistence associated with fluorination, this compound is expected to have a potential for bioaccumulation. mdpi.com If it enters aquatic food webs, it would likely accumulate in the fatty tissues of organisms. Trophic transfer to higher-level predators, such as piscivorous birds and marine mammals, would be a significant concern, potentially leading to biomagnification. nih.govnih.gov
| Organism/Trophic Level | Bioaccumulation of Related Compounds | Potential for this compound |
| Aquatic Invertebrates | Benzophenones detected in various aquatic species. nih.gov | Likely to accumulate from water and sediment. |
| Fish | Benzophenone-3 and its metabolites found in fish lipids. mdpi.com PFOS found in fish muscle. grondrecht.eu | High potential for accumulation in fatty tissues. |
| Birds (Raptors) | Bisphenols and benzophenone UV filters found in tissues of eagles and owls. nih.gov | Potential for trophic transfer and biomagnification in fish-eating birds. |
| Marine Mammals | PFOS detected in seals and polar bears. nih.gov | Potential for accumulation in top marine predators. |
Ecological Risk Assessment Methodologies for Fluorinated Organic Compounds
Ecological risk assessment (ERA) for chemicals like fluorinated organic compounds involves evaluating the likelihood of adverse effects on ecosystems. usgs.gov This process integrates data on environmental exposure (fate and transport) and ecotoxicological effects. integral-corp.com For the vast number of per- and polyfluoroalkyl substances (PFAS), a key challenge is the lack of ecotoxicological data for most individual compounds. usgs.gov
Risk assessment methodologies often rely on predicting a "Predicted No-Effect Concentration" (PNEC), which is the concentration below which harmful effects are unlikely to occur. nih.govcsic.es This is often derived from toxicity data (e.g., EC50 or LC50 values) from organisms at different trophic levels (algae, invertebrates, fish) and applying an assessment factor. nih.govnih.gov
Given the data scarcity for most fluorinated compounds, risk assessment strategies are evolving. integral-corp.com These include grouping chemicals into classes to use data from well-studied compounds to assess related, data-poor ones. Other approaches involve developing models to predict bioaccumulation and using a combination of in vitro, in vivo, and in silico (computer modeling) methods to assess hazards efficiently. usgs.gov
The impact of chemical contaminants on non-target organisms is a cornerstone of ecological risk assessment. nih.govresearchgate.net Pesticides, for example, are known to negatively affect a wide range of non-target species, including beneficial insects, aquatic organisms, and microorganisms, impacting their growth, reproduction, and behavior. nih.govbeyondpesticides.orgflvc.org
For benzophenones, adverse effects have been documented across different trophic levels. nih.gov Benzophenone-3 has been shown to inhibit the growth of green algae and affect crustaceans like Daphnia magna. nih.govnih.gov Some hydroxylated benzophenones exhibit estrogenic activity, indicating they are endocrine disruptors. nih.gov
Fluorinated compounds like PFOS have been shown to be more toxic than their non-fluorinated counterparts in some studies, with toxicity varying across species. csic.es The impact of this compound on non-target organisms is currently unknown. However, based on the known effects of other benzophenones and organofluorine compounds, there is a potential for adverse impacts. nih.govcsic.es It could potentially affect aquatic life, from phytoplankton to vertebrates, and may possess endocrine-disrupting properties. Comprehensive toxicological testing on a range of representative species would be required to characterize its specific risks.
Persistence and Environmental Half-Lives
The environmental persistence of a chemical compound is a critical factor in assessing its potential for long-term ecological impact. Persistence is often quantified by the environmental half-life, which is the time it takes for 50% of the initial concentration of a substance to dissipate from a specific environmental compartment such as soil, water, or air. For fluorinated benzophenones like this compound, persistence is influenced by the inherent stability of its molecular structure.
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, imparting significant chemical and thermal stability to fluorinated compounds. researchgate.net This high bond energy makes fluoroaromatic compounds, including fluorinated benzophenones, generally resistant to both biotic and abiotic degradation processes. researchgate.net Consequently, these compounds are expected to persist in the environment, potentially leading to long-term exposure and accumulation. researchgate.net
The persistence of a substance is evaluated based on its degradation half-life in various environmental compartments. According to REACH regulations, a substance is considered persistent (P) if its half-life exceeds 40 days in freshwater or estuarine water, 60 days in marine water, 120 days in freshwater or estuarine sediment, 180 days in marine sediment, or 120 days in soil. europa.eu It is important to note that fulfilling the persistence criterion in just one of these compartments is sufficient for a substance to be classified as persistent. europa.eu
Given the stability of the difluorobenzophenone core and the general persistence of organofluorine compounds, it is plausible that this compound exhibits significant environmental half-lives across different environmental media. The thioether group might be susceptible to oxidation, potentially leading to sulfoxide and sulfone derivatives, which themselves could be persistent. acs.org However, without specific studies on this compound, its precise environmental fate and half-life remain an area for further research.
Table 1: Environmental Persistence Data for Structurally Related Compounds This table presents data for compounds structurally related to this compound to provide an indication of potential persistence. Data for the specific target compound is not available.
| Compound Name | Environmental Compartment | Half-Life | Reference |
| Benzophenone | Biodegradation | 5.25 days | cymitquimica.com |
| Benzophenone-3 (Oxybenzone) | Surface Waters | ~2.4 years | scbt.com |
| General Fluorinated Aromatics | General Environment | Recalcitrant to degradation | researchgate.net |
Note: The provided data is for general benzophenone and a specific UV-filter benzophenone derivative, as well as a general statement on fluorinated aromatics. This information is intended to be illustrative of the potential persistence of fluorinated benzophenones.
Analytical Approaches for Environmental Monitoring of Fluorinated Compounds
Effective environmental monitoring of fluorinated compounds such as this compound is essential for understanding their distribution, fate, and potential ecological risks. dcfinechemicals.com The detection of these compounds in complex environmental matrices like water, soil, and biota often requires sophisticated analytical methodologies capable of high sensitivity and selectivity. nih.gov
A common strategy for the analysis of benzophenones and other organic micropollutants in environmental samples involves a two-step process: sample preparation and instrumental analysis. nih.govmdpi.com
Sample Preparation:
The goal of sample preparation is to extract the target analytes from the sample matrix and concentrate them to a level suitable for detection. For water samples, Solid-Phase Extraction (SPE) is a widely used technique for the extraction of benzophenones. nih.govmdpi.com In this method, a water sample is passed through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent. Common stationary phases for benzophenone extraction include C18. mdpi.com
Dispersive Solid-Phase Extraction (DSPE) and its magnetic variant (mDSPE) are newer, faster, and more efficient sample preparation techniques that have been applied to the analysis of benzophenones. mdpi.com These methods involve dispersing the sorbent material directly into the sample solution, followed by separation of the sorbent (e.g., by centrifugation or using a magnet for mDSPE) and elution of the analytes. mdpi.com
Instrumental Analysis:
Following sample preparation, the extract is analyzed using chromatographic techniques coupled with a detector.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a UV-Vis detector is a common method for the analysis of benzophenones, which are UV-absorbing compounds. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for more volatile and thermally stable compounds. It provides both retention time and mass spectral data, which allows for high confidence in compound identification. cdc.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive tandem version (LC-MS/MS ) are increasingly the methods of choice for environmental analysis. These techniques offer high selectivity and sensitivity, enabling the detection of trace levels of contaminants in complex matrices. semanticscholar.org For fluorinated compounds, LC-MS can provide precise mass measurements that aid in the identification of unknown compounds and their degradation products.
The presence of fluorine atoms in this compound can be advantageous for certain analytical techniques. For instance, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for the structural elucidation and quantification of fluorinated compounds in less complex samples or in reference standards. researchgate.net
Table 2: Common Analytical Techniques for Benzophenone and Fluorinated Compound Analysis
| Analytical Technique | Principle | Applicability for this compound | Reference |
| Solid-Phase Extraction (SPE) | Extraction and pre-concentration of analytes from a liquid sample onto a solid sorbent. | High - Effective for extracting benzophenones from aqueous samples. | nih.govmdpi.com |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of compounds based on their partitioning between a stationary and a mobile phase, with detection by UV absorbance. | High - The benzophenone structure is a strong chromophore. | mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | Moderate to High - Dependent on the volatility and thermal stability of the compound. Provides structural information. | cdc.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with highly sensitive and selective mass detection. | High - Considered the state-of-the-art for trace environmental analysis. | semanticscholar.org |
Future Directions and Emerging Research Avenues for 3,4 Difluoro 4 Ethylthio Benzophenone
Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
The synthesis of substituted benzophenones is well-established, often relying on classical methods such as the Friedel-Crafts acylation. nih.govgoogle.comresearchgate.net Future research could focus on developing more efficient and selective synthetic routes to 3,4-Difluoro-4'-(ethylthio)benzophenone. While traditional methods are effective, they can sometimes lead to isomer impurities and require stringent reaction conditions.
Emerging synthetic strategies could explore palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which has been successfully applied to the synthesis of other diarylbenzophenones. researchgate.net This approach could offer greater control over regioselectivity, a crucial aspect when dealing with multiple substitution patterns. Another avenue for exploration is the use of iterative nucleophilic aromatic substitution on highly fluorinated precursors, which has proven effective for creating a variety of fluorinated benzophenones. nih.gov Research into novel catalytic systems, including the use of more environmentally benign catalysts, could also lead to more sustainable and cost-effective production methods.
| Synthetic Method | Potential Advantages | Key Research Focus |
| Advanced Friedel-Crafts Acylation | Well-understood, scalable | Development of more selective catalysts to minimize isomeric byproducts. |
| Palladium-Catalyzed Cross-Coupling | High regioselectivity, milder conditions | Optimization of reaction conditions for the specific substrates and exploration of various boronic acids or esters. |
| Nucleophilic Aromatic Substitution | Access to a wide range of derivatives | Investigation of leaving group potential and the use of various sulfur-based nucleophiles. nih.gov |
| Flow Chemistry | Improved safety, scalability, and control | Adaptation of existing batch syntheses to continuous flow processes. |
In-depth Mechanistic Studies of Specific Reactions Involving the Ethylthio Moiety
The ethylthio group is a key feature of this compound, and its reactivity is a promising area for in-depth mechanistic studies. The sulfur atom can participate in a variety of chemical transformations, including oxidation, alkylation, and metal coordination. Understanding the mechanisms of these reactions is crucial for predicting the compound's behavior and for designing new applications.
Future research could investigate the photochemical behavior of the ethylthio moiety. Thioethers are known to undergo photo-oxidation and can participate in photo-initiated radical reactions. researchgate.net Laser flash photolysis and time-resolved spectroscopy could be employed to study the transient species formed upon photoexcitation of this compound, providing insights into its photostability and potential use as a photoinitiator or photosensitizer. nih.govbgsu.edu Furthermore, detailed studies on the oxidation of the ethylthio group to the corresponding sulfoxide (B87167) and sulfone would be valuable, as these oxidized derivatives may exhibit different biological activities and material properties.
Exploration of Advanced Applications in Niche Scientific Fields
The unique combination of fluorine and sulfur in this compound suggests potential for a range of advanced applications. Fluorine substitution is a well-known strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govnih.gov The presence of the difluoro- and ethylthio- groups could make this compound a valuable scaffold for the development of new therapeutic agents. For instance, some benzophenone (B1666685) derivatives have shown potential as anti-inflammatory agents. nih.gov
In the field of materials science, fluorinated benzophenones are being investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs). The fluorine atoms can influence the electronic properties and stability of the materials. rsc.org The ethylthio group could provide an additional site for tuning the material's properties or for linking the molecule to other components in a device. The synergistic effects of fluorine and sulfur could lead to the development of novel functional materials with tailored optical and electronic properties. scientificupdate.com
| Potential Application Area | Key Features to Investigate | Relevant Research Techniques |
| Medicinal Chemistry | Biological activity (e.g., anti-inflammatory, antiviral), metabolic stability, and target binding. nih.govnih.govnih.gov | In vitro and in vivo assays, molecular modeling, and structure-activity relationship (SAR) studies. |
| Materials Science | Photophysical properties, thermal stability, and charge transport characteristics. rsc.org | UV-Vis and fluorescence spectroscopy, thermogravimetric analysis (TGA), and cyclic voltammetry. |
| Photocatalysis | Ability to act as a photosensitizer or photoinitiator. researchgate.netnih.govbgsu.edu | Quantum yield measurements, and analysis of reaction products under irradiation. |
Refined Computational Models for Predicting Complex Molecular Interactions
Computational modeling is a powerful tool for predicting the properties and behavior of molecules. For this compound, refined computational models could provide valuable insights into its molecular interactions and guide experimental research. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the molecule's electronic structure, vibrational frequencies, and excited state properties. acs.org
Comprehensive Environmental Impact Assessments and Remediation Strategies
As with any new chemical compound, a thorough assessment of its environmental impact is essential. Future research should focus on the environmental fate and potential toxicity of this compound. Studies on its biodegradability under various conditions are needed to determine its persistence in the environment. The degradation of fluorinated aromatic compounds and organosulfur compounds can be complex, and the specific pathways for this molecule are unknown. researchgate.netnih.govnih.govmdpi.com
Research into potential remediation strategies should also be a priority. This could involve investigating both biological and chemical methods for degrading the compound. For example, studies on the microbial degradation of similar compounds could provide clues for identifying microorganisms capable of breaking down this compound. researchwithrutgers.commdpi.com Advanced oxidation processes, which have been shown to be effective for other persistent organic pollutants, could also be explored. rsc.org
Integration of Multi-disciplinary Research Approaches for Holistic Understanding
A comprehensive understanding of this compound will require a multi-disciplinary research approach that integrates chemistry, biology, physics, and environmental science. researchgate.net Chemists can focus on developing new synthetic methods and studying the compound's reactivity, while biologists can investigate its biological activity and potential toxicity. Physicists can contribute by studying its material properties, and environmental scientists can assess its environmental fate and develop remediation strategies.
Collaborative research projects that bring together experts from these different fields will be essential for unlocking the full potential of this molecule and for ensuring its safe and responsible development and use. By combining experimental and computational approaches, researchers can gain a holistic understanding of the structure-property-activity relationships of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for 3,4-difluoro-4'-(ethylthio)benzophenone, and how do reaction conditions influence yield and purity?
The synthesis of fluorinated benzophenones typically involves halogen substitution, Friedel-Crafts acylation, or catalytic carbonylation. For This compound , a plausible route includes:
- Step 1 : Fluorination of precursor aromatic rings via halogen exchange (e.g., using KF or CsF in polar aprotic solvents) .
- Step 2 : Thioether formation at the 4'-position via nucleophilic substitution (e.g., reaction of 4'-chlorobenzophenone with ethanethiol in the presence of a base like NaH) .
- Step 3 : Purification via reduced-pressure rectification or column chromatography to isolate the product .
Key variables : pH (optimal range: 3–6 for thioether formation), solvent polarity, and temperature (80–90°C for fluorination) .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : NMR is critical for confirming fluorine substitution patterns, while NMR identifies ethylthio and aromatic proton environments .
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding with hydroxyl or carbonyl groups) .
- HPLC-MS : Detects trace impurities (e.g., unreacted precursors or byproducts) and quantifies purity (>97% by GC) .
Q. What safety precautions are necessary when handling this compound?
- Hazards : Thermal decomposition may release hydrogen fluoride (HF) and sulfur oxides. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in sealed containers away from oxidizers and moisture. Avoid temperatures >100°C to prevent degradation .
Advanced Research Questions
Q. How do the electronic effects of fluorine and ethylthio substituents influence the compound’s reactivity in cross-coupling reactions?
- Fluorine : Electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability toward oxidation .
- Ethylthio group : Acts as a weak electron donor via resonance, potentially directing reactions to meta/para positions. Comparative studies with analogs (e.g., 4,4'-difluorobenzophenone) show slower reaction kinetics in Suzuki-Miyaura couplings due to steric hindrance .
Methodological insight : Use computational DFT calculations to map electron density distributions and predict regioselectivity .
Q. What mechanistic insights exist for the compound’s role in photoactive or catalytic systems?
- Photostability : Fluorinated benzophenones exhibit UV absorption maxima near 280–320 nm, making them candidates for photoinitiators. The ethylthio group may quench triplet states, reducing photodegradation .
- Catalytic applications : Test as a ligand in transition-metal catalysis (e.g., Pd-mediated C–S bond formation). Monitor reaction progress via in situ IR spectroscopy .
Q. How does the compound’s stability vary under extreme pH or thermal conditions?
Q. How can contradictions in spectral or crystallographic data be resolved?
- Case study : Discrepancies in NMR shifts (e.g., para vs. meta fluorine environments) may arise from solvent polarity or crystal packing effects. Validate via single-crystal X-ray diffraction and compare with computational models (e.g., Gaussian or ORCA) .
- Mitigation : Use high-field NMR (≥500 MHz) and deuterated solvents to minimize signal overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
